![molecular formula C14H16F3NO2 B2829039 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine CAS No. 866150-75-6](/img/structure/B2829039.png)
2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine is a chemical compound that features a morpholine ring substituted with a trifluoromethyl benzoyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
2,6-Dimethylmorpholine: Lacks the trifluoromethyl benzoyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzoylmorpholine: Similar structure but without the dimethyl substitution on the morpholine ring.
2,6-Dimethyl-4-benzoylmorpholine: Similar structure but without the trifluoromethyl group.
Uniqueness: 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine is unique due to the presence of both the trifluoromethyl benzoyl group and the dimethyl substitutions. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-9-7-18(8-10(2)20-9)13(19)11-5-3-4-6-12(11)14(15,16)17/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULRPYCXVYFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)
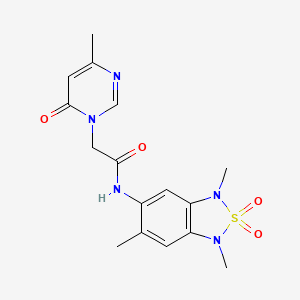
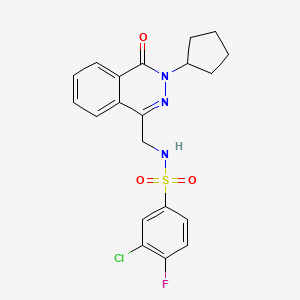
![2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2828967.png)
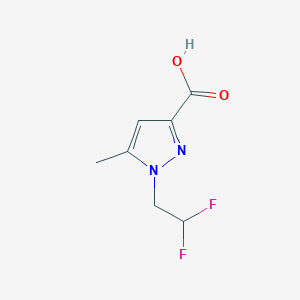
![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
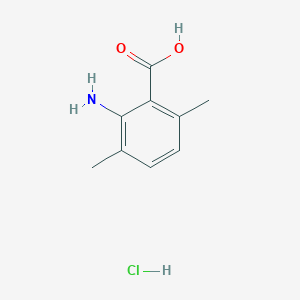
![(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2828973.png)
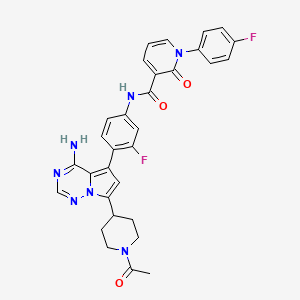
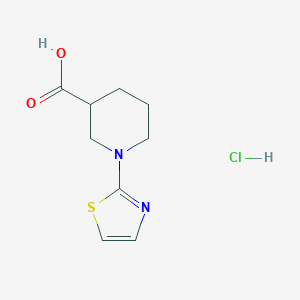
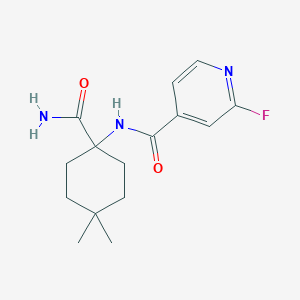
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)
